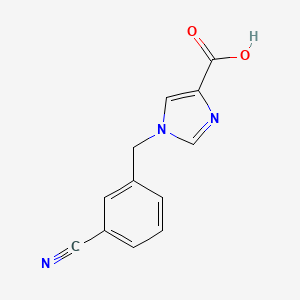

1-(3-cyanobenzyl)-1H-imidazole-4-carboxylic acid

Overview

Description

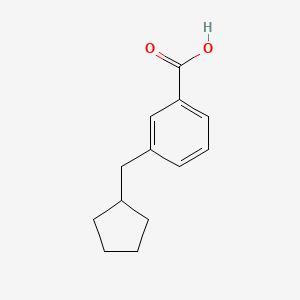

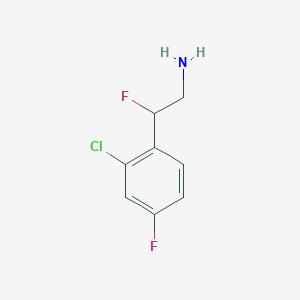

The compound “1-(3-cyanobenzyl)-1H-imidazole-4-carboxylic acid” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The molecule also contains a carboxylic acid group (-COOH), a cyanobenzyl group (a benzene ring with a cyanide (-CN) and a methyl (-CH2-) group), and a cyanide group attached to the benzene ring .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized through various methods. For instance, a compound with a 3-cyanobenzyl group was synthesized through the self-assembly of 1,1’-bis (3-cyanobenzyl)- [4,4’-bipyridine]-1,1’-diium and pyromellitic acid . Another method involved transforming an aminomethyl group of a cyanobenzylamine compound into a hydroxymethyl group, a halogenomethyl group, or an acyloxymethyl group .

Molecular Structure Analysis

The molecular structure of “this compound” would likely be complex due to the presence of multiple functional groups. The imidazole ring, the carboxylic acid group, and the cyanobenzyl group would all contribute to the overall structure of the molecule .

Scientific Research Applications

Catalysis

1-(3-cyanobenzyl)-1H-imidazole-4-carboxylic acid and related compounds have been explored for their catalytic properties. For instance, certain cyclometalated Ir(III)-NHC complexes, involving imidazole derivatives, have demonstrated potential as recyclable catalysts for the acceptorless dehydrogenation of alcohols to carboxylic acids. These catalysts efficiently facilitate the transformation, even at low catalyst-to-substrate ratios, showing promise for large-scale applications due to their high turnover numbers and recyclability (Borah et al., 2020).

Biomedical Applications

Derivatives of this compound have been synthesized and evaluated for their biological activities. N-heterocyclic carbene (NHC)-silver(I) acetate complexes, including those derived from benzyl-substituted imidazole compounds, have shown significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. Moreover, these complexes exhibited notable cytotoxicity against human cancer cell lines, indicating their potential for therapeutic applications (Hackenberg et al., 2012).

Coordination Chemistry

In the realm of coordination chemistry, compounds containing the imidazole moiety have been used to construct coordination polymers with unique structural and functional properties. For instance, a new ligand synthesized by reacting derivatives of 1H-imidazole has been utilized to develop coordination polymers with metal salts, leading to structures that exhibit interesting photoluminescence and magnetic properties (Aijaz et al., 2011).

Sensing Applications

Lanthanide-organic frameworks based on dimethylphenyl imidazole dicarboxylate have been reported to exhibit selective sensitivity to benzaldehyde-based derivatives, making them promising candidates for fluorescence sensors. These frameworks display distinct emission bands characteristic of the lanthanide ions and respond selectively to the presence of specific chemicals (Shi et al., 2015).

Future Directions

properties

IUPAC Name |

1-[(3-cyanophenyl)methyl]imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c13-5-9-2-1-3-10(4-9)6-15-7-11(12(16)17)14-8-15/h1-4,7-8H,6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBGOUVVMXOXFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CN2C=C(N=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1474696.png)

amine](/img/structure/B1474698.png)

![2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1474709.png)

![3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1474711.png)

![(2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B1474718.png)